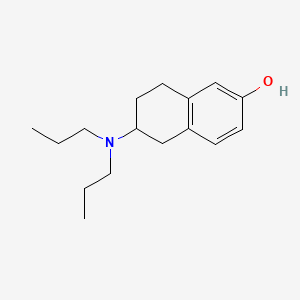

6-Hydroxy-2-N,N-dipropylaminotetralin

描述

属性

CAS 编号 |

75017-01-5 |

|---|---|

分子式 |

C16H25NO |

分子量 |

247.38 g/mol |

IUPAC 名称 |

6-(dipropylamino)-5,6,7,8-tetrahydronaphthalen-2-ol |

InChI |

InChI=1S/C16H25NO/c1-3-9-17(10-4-2)15-7-5-14-12-16(18)8-6-13(14)11-15/h6,8,12,15,18H,3-5,7,9-11H2,1-2H3 |

InChI 键 |

GJLQYNALOOKSLR-UHFFFAOYSA-N |

SMILES |

CCCN(CCC)C1CCC2=C(C1)C=CC(=C2)O |

规范 SMILES |

CCCN(CCC)C1CCC2=C(C1)C=CC(=C2)O |

同义词 |

6-hydroxy-2-N,N-dipropylaminotetralin 6-hydroxy-2-N,N-dipropylaminotetralin hydrobromide 6-hydroxy-2-N,N-dipropylaminotetralin hydroiodide, (+-)-isomer 6-hydroxy-2-N,N-dipropylaminotetralin, (+-)-isome |

产品来源 |

United States |

相似化合物的比较

7-Hydroxy-2-N,N-dipropylaminotetralin (7-OH-DPAT)

- Structure : Differs by a hydroxyl group at the 7-position instead of the 6-position.

- Pharmacology : A high-affinity dopamine D₃ receptor agonist with 10-fold selectivity over D₂ receptors. Studies show it modulates dopamine synthesis in rat brain limbic regions at doses as low as 0.1 mg/kg .

- Functional Role : Used to investigate D₃ receptor-mediated behaviors, such as locomotor activity and reward pathways .

8-Hydroxy-N,N-dipropylaminotetralin (8-OH-DPAT)

- Structure : Hydroxyl group at the 8-position.

- Pharmacology : Potent 5-HT₁ₐ serotonin receptor agonist (Kd = 0.5 nM in human recombinant systems) . Acts as a partial agonist in adapter G-protein systems but a full agonist in adenylyl cyclase pathways .

- Functional Role : Key tool for studying 5-HT₁ₐ-related anxiety and depression mechanisms .

2-(N-n-Propyl-N-3-thienylethylamino)-5-hydroxytetralin (N-0734)

- Structure : Incorporates a thiophenylethyl group in the amine side chain.

- Pharmacology : Targets dopamine D₁ and D₂ receptors with moderate affinity. Molecular weight = 315.47 g/mol .

- Functional Role : Investigated for Parkinson’s disease due to mixed D₁/D₂ agonism .

Comparative Pharmacological Profiles

Key Research Findings

常见问题

Basic Research Questions

Q. What are the key considerations for synthesizing 6-Hydroxy-2-N,N-dipropylaminotetralin with high purity for pharmacological studies?

- Methodological Answer : Synthesis typically involves reductive amination of 6-hydroxytetralone with dipropylamine under hydrogenation conditions. Critical parameters include:

- Catalyst selection : Use of palladium-on-carbon (Pd/C) or platinum oxide (PtO₂) to optimize yield .

- Solvent choice : Polar aprotic solvents (e.g., ethanol or methanol) improve reaction homogeneity.

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) ensures ≥98% purity. Monitor intermediates via TLC or HPLC .

Q. How can researchers validate the structural integrity of 6-OH-DPAT post-synthesis?

- Methodological Answer : Combine spectroscopic and chromatographic techniques:

- NMR : Confirm stereochemistry (axial vs. equatorial hydroxyl group) and propyl chain orientation via H and C NMR. Key peaks: aromatic protons (δ 6.5–7.0 ppm), hydroxyl proton (δ 4.8–5.2 ppm) .

- Mass spectrometry (MS) : Verify molecular ion [M+H]⁺ at m/z 263.2 and fragmentation patterns.

- HPLC-PDA : Use a C18 column (mobile phase: 0.1% TFA in acetonitrile/water) to detect impurities (<1%) .

Advanced Research Questions

Q. What experimental strategies address contradictory findings in 6-OH-DPAT’s receptor selectivity (e.g., D2 vs. D3 dopamine receptors)?

- Methodological Answer : Receptor binding assays must control for:

- Radioligand specificity : Use [³H]-7-OH-DPAT for D3 and [³H]-spiperone for D2 receptors. Validate with knockout models or siRNA silencing .

- Buffer conditions : Vary Mg²⁺ concentration (1–10 mM) to modulate receptor-G protein coupling, affecting agonist affinity .

- Data normalization : Express results as % displacement relative to reference agonists (e.g., quinpirole) to minimize batch variability .

Q. How can computational modeling resolve discrepancies in 6-OH-DPAT’s pharmacokinetic profiles across species?

- Methodological Answer :

- Molecular dynamics (MD) simulations : Model ligand-receptor interactions (e.g., D2/D3 extracellular loops) using CHARMM or AMBER force fields. Compare binding free energy (ΔG) across species .

- QSAR analysis : Derive predictive models using descriptors like logP, polar surface area, and hydrogen-bond donors. Validate against in vivo clearance data .

- Interspecies scaling : Apply allometric equations (e.g., ) to extrapolate human pharmacokinetics from rodent data .

Data Contradiction Analysis

Q. Why do studies report conflicting EC₅₀ values for 6-OH-DPAT in cAMP inhibition assays?

- Methodological Answer : Variations arise from:

- Cell line differences : CHO vs. HEK293 cells exhibit varying Gαi/o protein expression, altering downstream signaling .

- Assay duration : Short-term (<30 min) vs. long-term (>2 hr) incubations affect receptor desensitization rates.

- Data normalization : Baseline cAMP levels (unstimulated vs. forskolin-stimulated) must be standardized. Use % inhibition relative to maximal forskolin response .

Analytical Method Development

Q. What advanced analytical techniques quantify 6-OH-DPAT in biological matrices with high sensitivity?

- Methodological Answer :

- LC-MS/MS : Use a triple quadrupole system (MRM mode) with deuterated internal standards (e.g., 6-OH-DPAT-d₇). Optimize transitions: m/z 263.2 → 154.1 (quantifier) and 263.2 → 121.0 (qualifier) .

- Sample preparation : Solid-phase extraction (C18 cartridges) or protein precipitation (acetonitrile) to minimize matrix effects.

- Validation parameters : Assess linearity (1–1000 ng/mL), LOD (0.3 ng/mL), and intra-day precision (<15% RSD) per ICH guidelines .

Functional Assay Design

Q. How to design in vivo experiments to isolate 6-OH-DPAT’s effects on locomotor activity vs. hypothermia?

- Methodological Answer :

- Dose-response curves : Administer 0.1–3.0 mg/kg (s.c.) in rodents. Use selective antagonists (e.g., L-741,626 for D2) to dissect receptor contributions .

- Temperature monitoring : Implant telemetry probes for continuous core temperature measurement.

- Behavioral scoring : Combine automated actimetry with manual observation (e.g., rearing, grooming) to differentiate motor vs. autonomic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。